

Application Notes and Protocols: Laboratory Synthesis and Purification of MK-4541

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4541 is a potent, orally bioavailable, and tissue-selective androgen receptor modulator (SARM) and a 5α -reductase inhibitor.[1] Developed by Merck, it belongs to the 4-azasteroid class of compounds.[1] Preclinical studies have demonstrated its dual activity, exhibiting anabolic effects on muscle and bone while demonstrating anti-androgenic activity in the prostate.[2][3][4] This unique profile makes **MK-4541** a person of interest for potential therapeutic applications, including the treatment of prostate cancer and muscle-wasting conditions.[2][3][5]

These application notes provide a comprehensive overview of a hypothetical laboratory-scale synthesis and purification of **MK-4541**, based on established methodologies for analogous 4-azasteroid compounds. The provided protocols are intended for informational purposes and should be adapted and optimized by qualified researchers.

Hypothetical Synthesis and Purification Data

The following tables summarize hypothetical quantitative data for the synthesis and purification of **MK-4541**. These values are illustrative and will vary based on experimental conditions.

Table 1: Hypothetical Synthesis Reaction Parameters and Yields



Step	Reaction	Key Reagents	Solvent	Temperat ure (°C)	Time (h)	Hypotheti cal Yield (%)
1	Oxidative Cleavage of Steroid Precursor	OsO4, NaIO4	Dioxane/W ater	25	4	85
2	Azacyclizat ion	NH ₄ OAc, Acetic Acid	Toluene	110	12	70
3	Carbamate Formation	2,2,2- Trifluoroeth yl chloroform ate, Et₃N	Dichlorome thane	0-25	6	75

Table 2: Purification and Final Product Characterization

Purification Method	Mobile Phase/Elue nt	Purity (by HPLC) (%)	Overall Yield (%)	Molecular Formula	Molecular Weight (g/mol)
Flash Chromatogra phy	Ethyl Acetate/Hexa ne Gradient	>95	53	C22H31F3N2O	428.49
Preparative HPLC	Acetonitrile/W ater Gradient	>99	45	C22H31F3N2O	428.49

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general synthetic methods for 4-azasteroids. They have not been validated for the specific synthesis of **MK-4541** and should be approached with appropriate caution and optimization.

Synthesis of MK-4541 (Hypothetical)



Step 1: Oxidative Cleavage of a Suitable Steroid Precursor

- To a solution of a suitable steroid precursor (e.g., a protected enone, 1.0 eq) in a mixture of dioxane and water (4:1, 10 mL/mmol) at room temperature, add a catalytic amount of osmium tetroxide (OsO₄, 0.02 eq).
- Slowly add sodium periodate (NaIO₄, 4.0 eq) in portions over 1 hour.
- Stir the reaction mixture vigorously at room temperature for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude seco-acid.

Step 2: Azacyclization to Form the 4-Azasteroid Core

- Dissolve the crude seco-acid (1.0 eq) and ammonium acetate (NH₄OAc, 5.0 eq) in glacial acetic acid and toluene (1:1, 15 mL/mmol).
- Heat the mixture to reflux (approximately 110 °C) with a Dean-Stark apparatus to remove water.
- Maintain reflux for 12 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and pour it into ice-water.
- Neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane (3 x 25 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.



Step 3: Carbamate Formation

- Dissolve the 4-azasteroid intermediate (1.0 eq) in anhydrous dichloromethane (20 mL/mmol) under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (Et₃N, 1.5 eq) dropwise.
- Slowly add a solution of 2,2,2-trifluoroethyl chloroformate (1.2 eq) in dichloromethane.
- Allow the reaction to warm to room temperature and stir for 6 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude **MK-4541**.

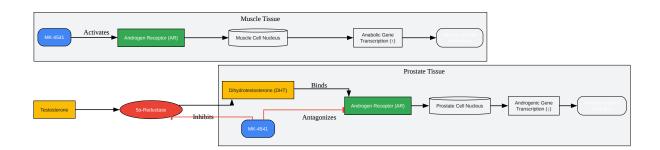
Purification of MK-4541

- 1. Flash Column Chromatography (Initial Purification)
- Prepare a silica gel column with a suitable diameter.
- Load the crude **MK-4541** onto the column using a minimal amount of dichloromethane.
- Elute the compound using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield partially purified MK-4541.
- 2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
- Dissolve the partially purified **MK-4541** in a suitable solvent (e.g., acetonitrile/water mixture).



- Inject the solution onto a preparative reverse-phase C18 HPLC column.
- Elute the compound using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) at an appropriate flow rate.
- Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).
- Collect the fraction corresponding to the main peak of MK-4541.
- Lyophilize the collected fraction to obtain highly pure MK-4541.

Visualizations Signaling Pathway of MK-4541

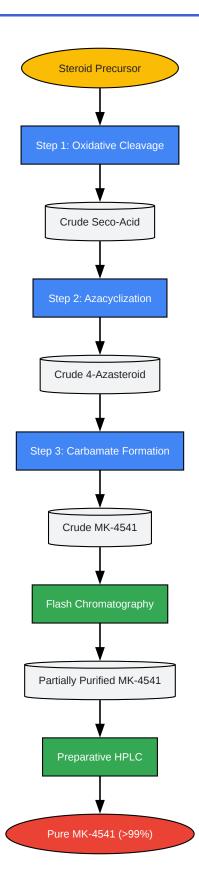


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Caption: Signaling Pathway of MK-4541.

Experimental Workflow for Synthesis and Purification





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Caption: Synthesis and Purification Workflow.



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